molecular formula C22H27N3O B7544979 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide

4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide

Cat. No. B7544979
M. Wt: 349.5 g/mol
InChI Key: GUXWHJOSUXDECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound that has been widely studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide involves its binding to the dopamine D2 receptor. This binding inhibits the activity of dopamine in the brain, which is responsible for the regulation of various neurological processes, including mood, movement, and motivation. By blocking the activity of dopamine, this compound can help to alleviate the symptoms of neurological disorders that are associated with dopamine dysregulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide are still being studied. However, preliminary research has suggested that this compound may have a range of effects on various biochemical and physiological processes in the body, including the regulation of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its high specificity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine dysregulation on various neurological processes in a controlled manner. However, one of the main limitations of using this compound in lab experiments is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide. One potential direction is the development of more specific and potent dopamine D2 receptor antagonists for the treatment of neurological disorders. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with 1-methyl-4-piperidone to form 4-(4-fluorophenyl)-3,4-dihydro-2H-isoquinolin-1-one. This intermediate product is then reacted with 4-aminobenzamide in the presence of a reducing agent to yield the final product.

Scientific Research Applications

4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide has been extensively studied in scientific research for its potential applications in various fields. One of the most promising applications of this compound is in the field of neuropharmacology, where it has been found to have potential as a dopamine D2 receptor antagonist. This property makes it a potential candidate for the treatment of various neurological disorders, including schizophrenia and Parkinson's disease.

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-24-13-11-20(12-14-24)23-22(26)18-6-8-21(9-7-18)25-15-10-17-4-2-3-5-19(17)16-25/h2-9,20H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXWHJOSUXDECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(1-methylpiperidin-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.